![molecular formula C17H15N3O2 B5702429 N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide
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Overview
Description
The compound “N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide” is a complex organic molecule that contains a quinoline ring and a pyridine ring . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and pyridine rings, along with the hydroxy and carboxamide functional groups . The exact structure would depend on the specific positions of these groups on the rings.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline and pyridine rings, as well as the hydroxy and carboxamide groups . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline and pyridine rings could contribute to its aromaticity and stability .Scientific Research Applications
- Pyranoquinoline derivatives have garnered attention as potential anticancer agents. They operate through various mechanisms, including cell cycle arrest, apoptosis induction, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
- Some pyranoquinoline derivatives exhibit bactericidal and bacteriolytic activities . Their unique structural features make them promising candidates for combating fungal infections.
- Certain pyranoquinoline-based compounds have demonstrated acetylcholinesterase inhibitory effects . This property is relevant in the context of neurodegenerative diseases like Alzheimer’s.
- Pyranoquinoline derivatives possess anti-inflammatory properties, which could be valuable in managing inflammatory conditions .
- Researchers have explored the antimalarial activity of pyranoquinoline compounds . Their efficacy against malaria parasites warrants further investigation.
- The pyranoquinoline nucleus has been associated with calcium-signaling inhibition . This property may have implications for various physiological processes.
Anticancer Properties
Antifungal Activity
Acetylcholinesterase Inhibition
Anti-Inflammatory Effects
Antimalarial Potential
Calcium-Signaling Inhibition
Future Directions
properties
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20(17(22)15-8-4-5-9-18-15)11-13-10-12-6-2-3-7-14(12)19-16(13)21/h2-10H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKMSCSYCLZLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-2-carboxamide |
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